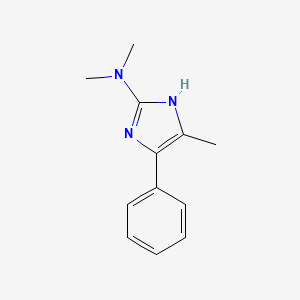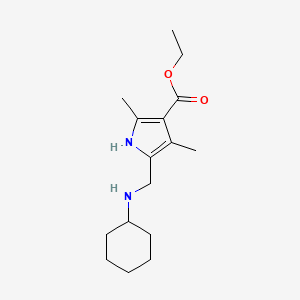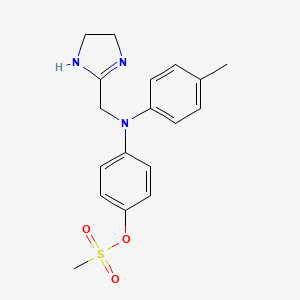
3-Bromo-6-chloro-2-Naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-2-Naphthalenol: is an organic compound with the molecular formula C₁₀H₆BrClO. It is a derivative of naphthalenol, characterized by the presence of bromine and chlorine atoms at the 3rd and 6th positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-Naphthalenol typically involves the bromination and chlorination of 2-naphthalenol. The process can be carried out in a stepwise manner:
Bromination: 2-Naphthalenol is first brominated using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-6-chloro-2-Naphthalenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-hydroxy-6-chloro-2-naphthalenol when bromine is substituted by a hydroxyl group.
Oxidation: 3-Bromo-6-chloro-2-naphthaldehyde or 3-Bromo-6-chloro-2-naphthoic acid.
Reduction: this compound can be reduced to 3-Bromo-6-chloronaphthalene.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-6-chloro-2-Naphthalenol is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloro-2-Naphthalenol depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which make the hydroxyl group more reactive towards nucleophiles and electrophiles. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, though detailed studies would be required to elucidate these pathways.
Comparaison Avec Des Composés Similaires
2-Naphthalenol: Lacks the bromine and chlorine substituents, making it less reactive in certain substitution reactions.
6-Bromo-2-naphthol: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness: 3-Bromo-6-chloro-2-Naphthalenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C10H6BrClO |
|---|---|
Poids moléculaire |
257.51 g/mol |
Nom IUPAC |
3-bromo-6-chloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6BrClO/c11-9-4-7-3-8(12)2-1-6(7)5-10(9)13/h1-5,13H |
Clé InChI |
OTFOFLUFLHYNQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CC(=C(C=C21)O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
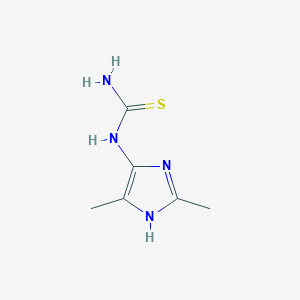
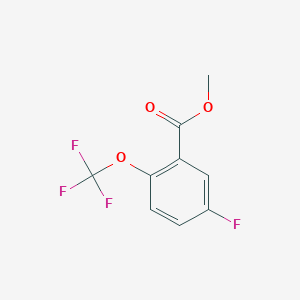

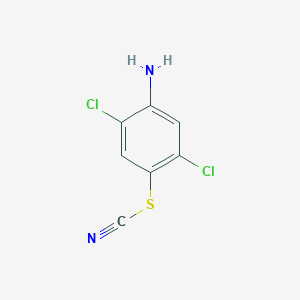

![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
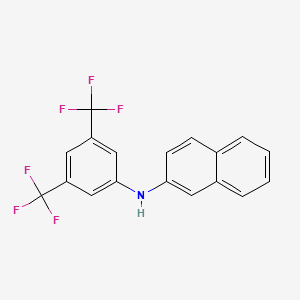
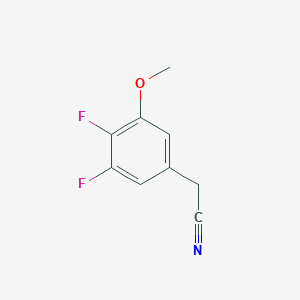
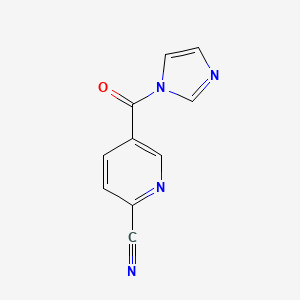
![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
